3-Aminohexan-1-ol
Overview
Description
3-Aminohexan-1-ol is an organic compound with the molecular formula C6H15NO. It is a primary amine and alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a six-carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Aminohexan-1-ol can be synthesized through various methods. One common approach involves the reduction of 3-nitrohexan-1-ol using hydrogen gas in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of 1-hexanol with ammonia in the presence of a dehydrating agent .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-nitrohexan-1-ol. This process typically involves high pressure and temperature conditions to ensure efficient conversion .
Chemical Reactions Analysis
Types of Reactions
3-Aminohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an alkylamine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used.
Major Products Formed
Oxidation: Formation of hexanal or hexanone.
Reduction: Formation of hexylamine.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
3-Aminohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Utilized in the preparation of functionalized synthetic oligonucleotides for genetic research.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Employed in the production of specialty chemicals and as a precursor in the synthesis of surfactants.
Mechanism of Action
The mechanism of action of 3-Aminohexan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s biological activity and its role in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
6-Aminohexan-1-ol: Similar structure but with the amino group at a different position.
3-Amino-1-hexanol hydrochloride: A hydrochloride salt form of 3-Aminohexan-1-ol.
Uniqueness
This compound is unique due to its specific positioning of the amino and hydroxyl groups, which imparts distinct chemical and physical properties. This positioning allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications .
Properties
IUPAC Name |
3-aminohexan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-2-3-6(7)4-5-8/h6,8H,2-5,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOKDOZIDBMHOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619388 | |
Record name | 3-Aminohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68889-61-2 | |
Record name | 3-Aminohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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